6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
Description
This compound belongs to the indolo[2,3-b]quinoxaline family, characterized by a fused indole and quinoxaline framework. Its structure includes a 3-methoxy-4-isopropoxybenzyl group at the 6-position and a methyl group at the 7-position. The 7-methyl substituent is relatively rare among indoloquinoxalines, which typically feature substitutions at the 6-position (e.g., 6-methyl, 6-phenyl, or 6-cyclohexyl; see ). The benzyl group’s methoxy and isopropoxy substituents likely enhance electron-donating effects, influencing electrochemical properties and biological interactions .
Properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O2/c1-16(2)31-22-13-12-18(14-23(22)30-4)15-29-25-17(3)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-14,16H,15H2,1-4H3 |
InChI Key |
IRDQYCIFSONZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC(=C(C=C5)OC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Core Indoloquinoxaline Formation
The indolo[2,3-b]quinoxaline scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with 5-substituted isatin derivatives . For this compound, 5-methylisatin reacts with o-phenylenediamine in glacial acetic acid under reflux (110–120°C, 6–8 hours) to yield 7-methyl-6H-indolo[2,3-b]quinoxaline. Key parameters:
Alkylation at the 6-Position
The benzyl side chain is introduced via N-alkylation using 3-methoxy-4-(isopropoxy)benzyl chloride under basic conditions:
-
The indoloquinoxaline intermediate is dissolved in dimethylformamide (DMF) .
-
Potassium carbonate (2.5 equiv) and tetrabutylammonium iodide (TBAI, catalytic) are added.
-
The benzyl chloride (1.2 equiv) is introduced dropwise at 60°C for 12 hours.
Green Chemistry Approaches
Aqueous-Phase Condensation
A solvent-free method employs benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst:
One-Pot Synthesis
A streamlined protocol combines cyclization and alkylation in a single reactor:
-
Step 1 : Condensation of o-phenylenediamine and 5-methylisatin in acetic acid (2 hours, 100°C).
-
Step 2 : Direct addition of 3-methoxy-4-(isopropoxy)benzyl bromide and K₂CO₃ (12 hours, 60°C).
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Buchwald-Hartwig amination introduces substituents post-alkylation:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Traditional | 58–63 | 24 | 95 | High (toxic solvents) |
| Aqueous-phase | 74 | 4 | 98 | Low |
| One-pot | 65 | 14 | 97 | Moderate |
| Microwave-assisted | 70 | 0.5 | 96 | Moderate |
Challenges and Solutions
Steric Hindrance
The bulky isopropoxy group at the 4-position of the benzyl moiety reduces alkylation efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions
6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler indole derivatives.
Scientific Research Applications
Biological Activities
Indoloquinoxaline derivatives are known for their diverse biological activities. The specific compound under discussion has shown promise in several areas:
- Antiviral Activity : Some indoloquinoxaline derivatives exhibit antiviral properties. For instance, studies have indicated that certain analogs can inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus at varying concentrations depending on the virus type and cell line used in assays .
- Anticancer Potential : Research suggests that compounds similar to 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline may possess anticancer properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA binding and interference with cellular signaling pathways.
- Neuroprotective Effects : There is emerging evidence that some indoloquinoxaline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline. The presence of specific substituents, such as methoxy and isopropoxy groups, enhances solubility and interaction with biological targets compared to other derivatives.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methylindolo[2,3-b]quinoxaline | Structure | Lacks substituents at positions 3 and 4 |
| 6-Bromoindolo[2,3-b]quinoxaline | Structure | Contains a bromine substituent instead of methoxy |
| 5-Methoxyindolo[2,3-b]quinoxaline | Structure | Methoxy group at position 5 instead of 3 |
The unique substitution pattern of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline enhances its pharmacological profile significantly.
Case Studies
Several studies have documented the biological effects of indoloquinoxaline derivatives:
- Antiviral Studies : A study demonstrated that certain derivatives could inhibit HSV replication effectively in vitro at concentrations ranging from M to M depending on cell types used . This indicates potential therapeutic applications in antiviral drug development.
- Anticancer Research : Investigations into the anticancer properties of related compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to interact with adrenergic receptors, leading to adrenolytic activity . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by affecting key signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- The 7-methyl group in the target compound is structurally distinct from most derivatives, which lack substitutions on the indole ring. This may influence steric interactions in biological systems .
- The 3-methoxy-4-isopropoxybenzyl group combines two oxygen-containing substituents, contrasting with simpler aryl (e.g., 4-methoxyphenyl) or alkyl (e.g., pentyl, cyclohexyl) groups in analogs .
Electrochemical and Photochemical Properties
Studies on indoloquinoxalines highlight substituent-dependent variations in HOMO/LUMO levels and band gaps:
Analysis :
The target compound’s isopropoxy group may reduce HOMO energy compared to 4-methoxyphenyl derivatives due to steric hindrance and weaker electron donation. However, the 3-methoxy group could partially offset this effect.
DNA Binding and Antiviral Activity:
- 6-(2-Aminoethyl) derivatives (): Exhibit strong DNA binding (lgK_a = 5.57–5.89) and potent antiviral activity via interferon induction.
- 7H-Benzo[4,5]indolo[2,3-b]quinoxalines (): Higher DNA affinity (lgK_a = 6.23–6.87) but reduced antiviral activity due to annulated benzene rings.
- The benzyl substituent’s oxygen atoms may facilitate DNA interaction, though weaker than aminoethyl derivatives .
Enzyme Inhibition and Pharmacological Effects:
- 6H-Indolo[2,3-b]quinoxaline derivatives (): Exhibit multidrug resistance (MDR) modulation but poor topoisomerase II inhibition.
Biological Activity
The compound 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative belonging to the indoloquinoxaline class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to detail the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be represented as follows:
Biological Activity Overview
-
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Cell Lines Tested : Studies have evaluated its effects on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. Results indicate significant cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line.
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
-
Neuroprotective Effects
- Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, primarily through the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study conducted by Mantoani et al. demonstrated that indoloquinoxaline derivatives exhibit potent cytotoxic effects against MCF-7 cells, with several compounds leading to a reduction in cell viability by more than 70% at concentrations below 25 µM . The mechanism was attributed to the activation of intrinsic apoptotic pathways.
-
Inflammation Studies :
- In vitro experiments using RAW 264.7 macrophages showed that treatment with the compound significantly reduced nitric oxide (NO) production stimulated by LPS, indicating its potential as an anti-inflammatory agent . The inhibition of inducible nitric oxide synthase (iNOS) was confirmed through Western blot analysis.
- Neuroprotection :
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6H-indolo[2,3-b]quinoxaline derivatives?
The synthesis typically involves cyclocondensation reactions. For example, indoloquinoxalines can be synthesized via a modified Schunck and Marchewski method: reacting isatin derivatives with o-phenylenediamine in acetic acid, followed by alkylation using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ as a base . Key steps include refluxing for 24 hours and purification via filtration. Yield optimization often requires adjusting stoichiometry and reaction time .
Q. How is the purity of 6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline validated in laboratory settings?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, using C18 columns and mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate . Complementary techniques include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. NIST spectral databases provide reference data for cross-verification .
Q. What are the recommended storage conditions to ensure compound stability?
Store in tightly sealed containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, light, and oxidizing agents. Degradation products (e.g., quinoxaline derivatives) may form under prolonged ambient storage .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step in indoloquinoxaline synthesis?
Yield improvements rely on:
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling reactions for benzyl group introduction .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Refluxing in acetone (56–60°C) minimizes side reactions during alkylation . Typical yields range from 60–75%, but iterative recrystallization (e.g., using ethanol) can increase purity to >95% .
Q. What computational strategies are used to predict the biological activity of indoloquinoxaline derivatives?
Molecular docking (e.g., AutoDock Vina) models interactions with targets like topoisomerase II or kinase enzymes. Key parameters include:
Q. How do researchers address contradictions in reported biological activities of indoloquinoxalines?
Discrepancies in IC₅₀ values (e.g., antitumor activity ranging from 1–50 μM) are resolved via:
- Standardized assays : Replicating MTT or SRB protocols across cell lines (e.g., HeLa vs. MCF-7) .
- Structural validation : Confirming substituent positions via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition), validate assay conditions (pH, incubation time) and compound batch consistency .
- Scale-Up Challenges : Pilot-scale synthesis (>10 g) may require switching from column chromatography to fractional crystallization for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
